6-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
CAS No.: 896821-90-2
Cat. No.: VC11796306
Molecular Formula: C24H27FN6O
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896821-90-2 |
|---|---|
| Molecular Formula | C24H27FN6O |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 6-[4-[(5-fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
| Standard InChI | InChI=1S/C24H27FN6O/c1-15-11-16(2)26-23-22(15)24-27-17(3)12-21(31(24)28-23)30-9-7-29(8-10-30)14-18-13-19(25)5-6-20(18)32-4/h5-6,11-13H,7-10,14H2,1-4H3 |
| Standard InChI Key | GFZHYQKRYWZHJJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC)C |
| Canonical SMILES | CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=C(C=CC(=C5)F)OC)C |
Introduction
Synthesis
The synthesis of this compound involves multi-step reactions typically used for heterocyclic compounds. A general approach includes:
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Formation of the Piperazine Substituent:
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The starting material is often a substituted phenyl derivative (e.g., 5-fluoro-2-methoxybenzyl chloride), which reacts with piperazine under basic conditions to form the intermediate.
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Example reaction: .
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Cyclization to Form the Tetraazatricyclo Core:
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The intermediate is subjected to cyclization reactions using reagents such as trimethyl orthoesters or other triazine precursors.
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Refluxing in polar solvents like acetonitrile or dimethylformamide (DMF) facilitates cyclization.
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Final Functionalization:
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Methyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
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Purification methods such as recrystallization or flash column chromatography are employed to isolate the final product.
Pharmacological Relevance
The structural features of this compound suggest potential applications in drug discovery:
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Anticancer Activity:
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Neurological Disorders:
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Piperazine-based compounds are widely utilized in antipsychotic and antidepressant medications due to their interaction with serotonin and dopamine receptors.
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Antimicrobial Potential:
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
Research Findings
Recent studies on related compounds highlight their therapeutic potential:
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Cytotoxicity Studies:
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Molecular Docking:
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Metabolic Stability:
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